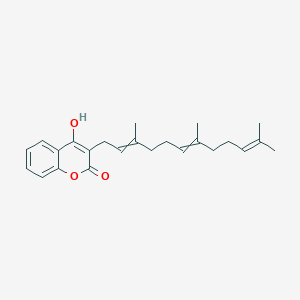

2-Hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Ferulenol kann durch Prenylierung von 4-Hydroxycumarin synthetisiert werden. In einer Methode wird der Escherichia coli BL21(DE3)pLysS-Stamm als in vivo-Prenylierungssystem eingesetzt. Dies beinhaltet die Koexpression von Genen, die die aromatische Prenyltransferase von Aspergillus terreus und die trunkierte 1-Desoxy-D-Xylose-5-Phosphat-Synthase von Croton stellatopilosus codieren. Der zugeführte Vorläufer, 4-Hydroxycumarin, wird durch Prenylierung zu Ferulenol .

Industrielle Produktionsverfahren

Die industrielle Produktion von Ferulenol kann Biotransformationsverfahren unter Verwendung gentechnisch veränderter mikrobieller Systeme nutzen. Die rekombinanten E. coli-Stämme können Ferulenol ohne externe Zufuhr von Prenylvorläufern produzieren, was den Prozess effizient und skalierbar macht .

Chemische Reaktionsanalyse

Arten von Reaktionen

Ferulenol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur und die Verbesserung seiner biologischen Aktivitäten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Ferulenol verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate von Ferulenol, die eine verbesserte biologische Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Ferulenol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Leitverbindungen eingesetzt.

Wirkmechanismus

Ferulenol entfaltet seine Wirkung, indem es das Enzym Malat:Chinon-Oxidoreduktase hemmt, das für das Überleben mehrerer Bakterien und Parasiten unerlässlich ist. Dieses Enzym katalysiert die Oxidation von Malat zu Oxalacetat, ein entscheidender Schritt im Tricarbonsäurezyklus. Durch die Hemmung dieses Enzyms stört Ferulenol die zelluläre Bioenergetik und trägt zur antimikrobiellen Aktivität bei .

Analyse Chemischer Reaktionen

Types of Reactions

Ferulenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving ferulenol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of ferulenol, which exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Ferulenol has a wide range of scientific research applications:

Wirkmechanismus

Ferulenol exerts its effects by inhibiting the enzyme malate:quinone oxidoreductase, which is essential for the survival of several bacteria and parasites. This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle. By inhibiting this enzyme, ferulenol disrupts cellular bioenergetics and contributes to the antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Ferulenol wird mit anderen prenylierten Cumarinen wie Ferutinin verglichen. Während beide Verbindungen signifikante biologische Aktivitäten aufweisen, ist Ferulenol aufgrund seiner starken Antikoagulans-Eigenschaften und seiner Fähigkeit, bei Tieren über ein hämorrhagisches Syndrom Mortalität zu induzieren, einzigartig . Andere ähnliche Verbindungen umfassen verschiedene farnesylierte Derivate von 4-Hydroxycumarin, die ebenfalls eine starke antibakterielle und antikanzerogene Aktivität zeigen .

Eigenschaften

Molekularformel |

C24H30O3 |

|---|---|

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

4-hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trienyl)chromen-2-one |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3 |

InChI-Schlüssel |

NJJDBBUWWOAOLD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)

![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)

![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)

![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)